

what is the binding affinity of Dadle for delta opioid receptors

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An In-Depth Technical Guide on the Binding Affinity of [D-Ala², D-Leu⁵]-enkephalin (**DADLE**) for the Delta-Opioid Receptor

This guide provides a comprehensive overview of the binding characteristics of [D-Ala², D-Leu⁵]-enkephalin (**DADLE**), a prototypical delta-opioid receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The document details the quantitative binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways.

Binding Affinity of DADLE

DADLE is a synthetic enkephalin analog with high affinity and selectivity for the delta-opioid receptor (DOR). While it is primarily a DOR agonist, it also exhibits some activity at the muopioid receptor (MOR) and has a low affinity for the kappa-opioid receptor (KOR).[1] The binding affinity is typically quantified using inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50).

Quantitative Binding Data

The following table summarizes the binding affinity of **DADLE** for the three main classes of opioid receptors. These values are derived from competitive radioligand binding assays.



Receptor Subtype	Radioligand	Preparation	Ki (nM)	IC50 (nM)	Reference
Delta (δ)	[³H]DPDPE	Monkey Brain Membranes	1.4	-	[2]
Delta (δ)	[³H]fentanyl	Rat Brain Homogenate	-	9.2	[3]
Mu (μ)	[³H]DAMGO	Monkey Brain Membranes	~500-fold lower affinity than for δ	-	[2]
Карра (к)	[³H]U69593	Monkey Brain Membranes	Low Affinity	-	[1][2]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and buffer composition.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of an unlabeled ligand (the "competitor," in this case, **DADLE**) is commonly performed using a competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.

Methodological Steps:

- Membrane Preparation:
 - Brain tissue (e.g., rat cortex or striatum) or cells expressing the delta-opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
 - The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.



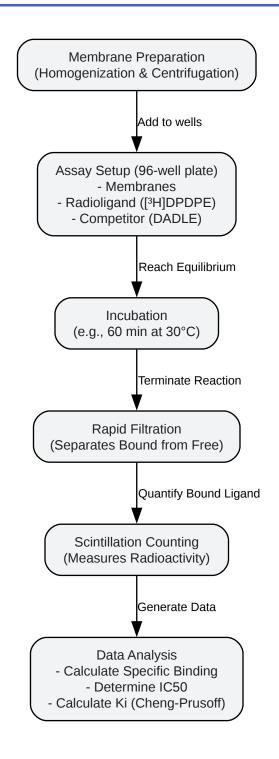
- The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[4]
- Binding Assay:
 - The assay is typically performed in 96-well plates.
 - To each well, the following are added in sequence:
 - A fixed volume of the membrane preparation.
 - Increasing concentrations of the unlabeled competitor (DADLE).
 - A fixed concentration of the radioligand (e.g., [3H]DPDPE for the delta receptor),
 typically at a concentration close to its Kd value.[4]
 - Total Binding: Wells containing only the membrane preparation and the radioligand.
 - Non-specific Binding: Wells containing the membrane, radioligand, and a saturating concentration of a non-labeled, high-affinity ligand to block all specific receptor binding.
 - The plates are incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[4]
 - The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification and Data Analysis:
 - The radioactivity trapped on the filters is measured using liquid scintillation counting.



- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the logarithm of the competitor (DADLE) concentration. This generates a sigmoidal competition curve.
- The IC50 value (the concentration of **DADLE** that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Experimental Workflow Diagram





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Caption: Workflow for a competitive radioligand binding assay.

DADLE Signaling Pathways at the Delta-Opioid Receptor



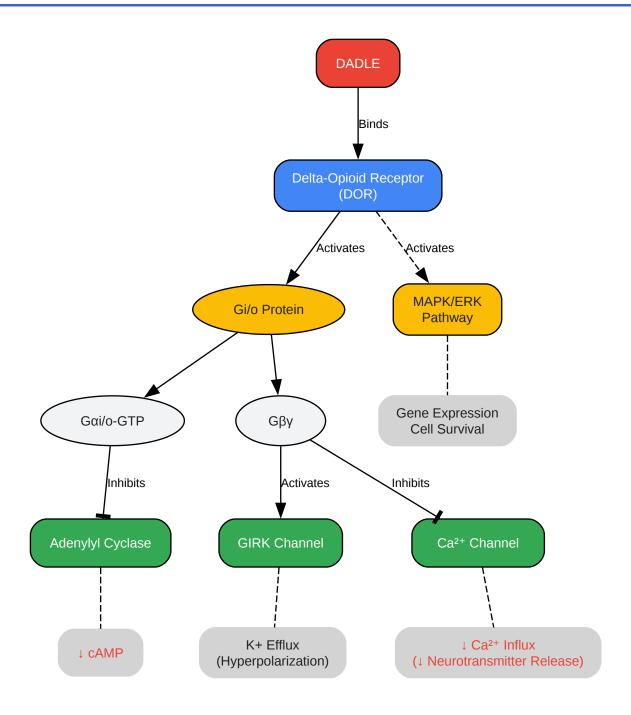
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[6] The binding of **DADLE** to the DOR initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, such as analgesia and neuroprotection.[7]

Key Signaling Events:

- Gi/Go Protein Activation: Upon DADLE binding, the DOR undergoes a conformational change, leading to the activation of the associated Gi/Go protein. This involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to interact with downstream effectors.
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[6]
- Modulation of Ion Channels:
 - Potassium Channels: The Gβy dimer can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
 - Calcium Channels: The Gβy dimer can also inhibit voltage-gated calcium channels (VGCCs). This reduces Ca2+ influx, which in turn decreases the release of neurotransmitters from the presynaptic terminal.
- Activation of MAP Kinase Pathway: DADLE binding to the DOR can also lead to the
 activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the
 extracellular signal-regulated kinase (ERK1/2) pathway.[7] This pathway is often associated
 with longer-term effects, including gene expression changes and cell survival.[7]

Signaling Pathway Diagram





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